



# Application Note & Protocol: Sample Preparation for Mass Spectrometry after BS2G Crosslinking

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

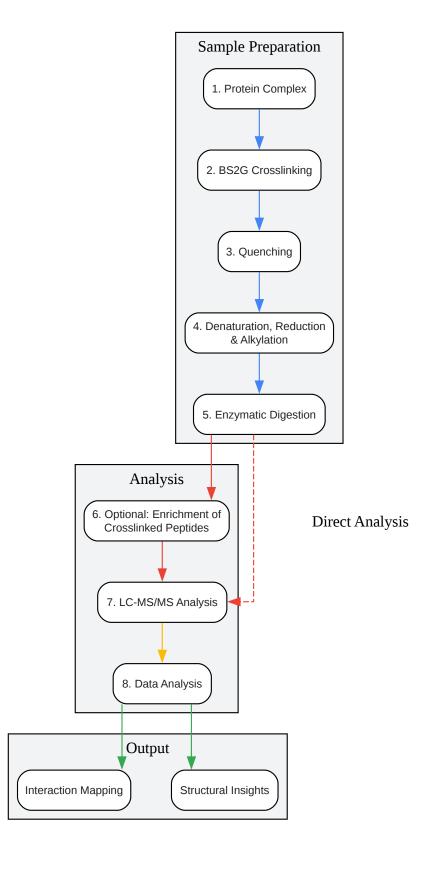
Chemical crosslinking coupled with mass spectrometry (CX-MS) is a powerful technique for studying protein-protein interactions (PPIs) and elucidating the architecture of protein complexes.[1][2] Bis(sulfosuccinimidyl) glutarate (BS2G) is a water-soluble, amine-reactive, homobifunctional crosslinker.[3] Its NHS-ester reactive groups target primary amines, such as the side chain of lysine residues and protein N-termini, forming stable covalent bonds.[3] With a fixed spacer arm length of 7.7 Å, BS2G is ideal for capturing proximal amino acids. A key characteristic of BS2G is that it is non-cleavable by gas-phase fragmentation during tandem mass spectrometry, which simplifies data analysis.[1][4] This application note provides a detailed protocol for the preparation of protein samples crosslinked with BS2G for mass spectrometric analysis.

### **Experimental Workflow**

The overall workflow for a CX-MS experiment involves several key stages, from initial crosslinking of the protein complex to the final data analysis that identifies the interacting sites. The process begins with the covalent linking of nearby residues, followed by enzymatic digestion of the protein into peptides.[3] These peptides are then analyzed by LC-MS/MS, and



specialized software is used to identify the crosslinked peptide pairs, which provide distance constraints for structural modeling.[2][3]





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Figure 1. Workflow for BS2G crosslinking mass spectrometry.

#### **Materials and Reagents**

- Protein Sample: Purified protein complex of high purity in an amine-free buffer.[5]
- Crosslinking Buffer: Amine-free buffer, pH 7-9 (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8).
   [5]
- BS2G Crosslinker: (Thermo Scientific™, Cat. No. 21590 or equivalent). Prepare a fresh stock solution (e.g., 25-50 mM) in anhydrous DMSO immediately before use.[5][6]
- Quenching Buffer: 1 M Tris-HCl or 1 M Ammonium Bicarbonate, pH 8.0.[6][7]
- Denaturation/Reduction Buffer: 8 M Urea, 10 mM Dithiothreitol (DTT) in 100 mM Tris-HCl, pH 8.5.[8]
- Alkylation Solution: 55 mM Iodoacetamide (IAA) in 100 mM Tris-HCl, pH 8.5. Prepare fresh and protect from light.[8]
- Protease: Sequencing-grade trypsin (e.g., Promega, Cat. No. V5111).
- Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.
- Sample Cleanup: C18 StageTips or equivalent solid-phase extraction material.
- MS-grade Solvents: Acetonitrile (ACN), Formic Acid (FA), Water.

# Detailed Experimental Protocol Crosslinking Reaction Optimization

The success of a CX-MS experiment is critically dependent on the optimization of the crosslinker concentration. It is recommended to perform an analytical scale titration to find the optimal ratio of BS2G to the protein complex.[9]



- Prepare the protein complex at a concentration of 0.5-2 mg/mL in an amine-free buffer like HEPES or PBS.[5]
- Set up a series of reactions with varying final concentrations of BS2G (e.g., 0.25, 0.5, 1, 2 mM).
- Add the freshly prepared BS2G stock solution to the protein samples.
- Incubate the reactions for 30-60 minutes at room temperature. [6][7]
- Quench each reaction by adding a quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.[6]
- Analyze the results by SDS-PAGE. The optimal condition is the lowest concentration of BS2G that produces higher molecular weight bands (indicating crosslinking) without causing excessive aggregation or precipitation.

#### **Preparative Scale Crosslinking and Digestion**

- Crosslinking: Perform the crosslinking reaction using the optimized conditions determined above on a preparative scale (e.g., 50-100 µg of protein complex).[6]
- Quenching: Stop the reaction by adding quenching buffer (e.g., Tris-HCl) to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
- Denaturation and Reduction: Add 8 M Urea to the sample. Add DTT to a final concentration of 10 mM and incubate for 30-60 minutes at 37°C.[8]
- Alkylation: Add IAA to a final concentration of 55 mM. Incubate for 30 minutes at room temperature in the dark.[8]
- Digestion:
  - Dilute the sample with digestion buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to below 2 M.
  - Add trypsin at a 1:50 to 1:100 (trypsin:protein, w/w) ratio.[8]



- Incubate overnight (12-18 hours) at 37°C.[8]
- Cleanup:
  - Acidify the digest with formic acid to a final pH of ~2-3.
  - Desalt the peptides using a C18 StageTip.
  - Elute the peptides with a solution of 50-80% ACN, 0.1% FA.
  - Dry the eluted peptides completely in a vacuum centrifuge.

#### **Optional: Enrichment of Crosslinked Peptides**

Crosslinked peptides are often present in low abundance compared to linear (unmodified) peptides.[3] An enrichment step can significantly increase the number of identified crosslinks. [3][8] Size Exclusion Chromatography (SEC) is a common method that separates peptides based on size, effectively enriching for the larger, crosslinked species.[8][10]

- Resuspend the dried peptide mixture in an SEC-compatible buffer (e.g., 30% ACN, 0.1% TFA).[8]
- Inject the sample onto a suitable SEC column (e.g., Superdex Peptide).[8]
- Collect fractions corresponding to the higher molecular weight peptides, which elute earlier.
   [8][10]
- Pool the relevant fractions and dry them in a vacuum centrifuge.

#### LC-MS/MS Analysis and Data Processing

- Resuspend the final peptide sample in 2% ACN, 0.1% FA.
- Analyze the sample using a high-resolution Orbitrap mass spectrometer coupled with a nano-LC system.
- Use a data-dependent acquisition (DDA) method, selecting for precursor ions with charge states of 3+ and higher, as crosslinked peptides tend to have higher charge states.[3]



Process the raw data using specialized software designed for non-cleavable crosslinkers.
 Several software options are available, such as MetaMorpheusXL, StavroX, or commercial packages like Proteome Discoverer with the XlinkX node.[11][12][13]

## Data and Troubleshooting Quantitative Guidelines

The following tables provide starting points for reaction optimization and common troubleshooting scenarios.

Parameter	Recommended Starting Range	Notes
Protein Concentration	0.5 - 2 mg/mL (approx. 10-20 μΜ)	Higher concentrations favor intermolecular crosslinking.[5]
BS2G:Protein Molar Ratio	25:1 to 500:1	Must be empirically determined. Start with a titration.
Incubation Time	30 - 60 minutes	Longer times can lead to aggregation.[7]
Incubation Temperature	Room Temperature (20-25°C)	
Quenching Agent Conc.	20 - 50 mM	Ensure complete quenching to stop the reaction.

Table 1. Recommended starting conditions for BS2G crosslinking.



Issue	Possible Cause	Suggested Solution
Low Crosslinking Yield	Buffer contains primary amines (e.g., Tris, Glycine).	Use an amine-free buffer like HEPES or PBS.[9][14]
BS2G is hydrolyzed/inactive.	Prepare BS2G stock solution fresh in anhydrous DMSO immediately before use.[5]	
Suboptimal crosslinker concentration.	Perform a concentration titration and analyze by SDS-PAGE.[9]	<del>-</del>
Protein Precipitation/Aggregation	Crosslinker concentration is too high.	Reduce the BS2G concentration and/or incubation time.[7]
Few or No Crosslinks Identified	Low abundance of crosslinked peptides.	Incorporate an enrichment step like Size Exclusion Chromatography (SEC).[3][8]
Incorrect MS acquisition settings.	Optimize the method to select for higher charge state precursors (≥3+).[3]	
Inappropriate data analysis software/parameters.	Use software designed for non-cleavable crosslinkers and ensure correct mass modifications are specified.[13] [15]	

Table 2. Common troubleshooting scenarios for BS2G crosslinking experiments.

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